5-chloro-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
5-chloro-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-chlorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-chloro-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the chloro and methoxy groups can enhance the compound’s binding affinity to its targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(2-chlorophenyl)methyl]nicotinamide
- 1-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene
- 5-chloro-2-methoxy-N-[(2-chlorophenyl)methyl]benzamide
Uniqueness
5-chloro-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15Cl2NO3S |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-chloro-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-10-7-14(21-2)15(8-13(10)17)22(19,20)18-9-11-5-3-4-6-12(11)16/h3-8,18H,9H2,1-2H3 |
InChI Key |
GOZGPEVBRYTOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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